![molecular formula C27H22N2O6 B8787454 1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE](/img/structure/B8787454.png)
1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE
Descripción general
Descripción
1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE is an organic compound with the chemical formula C27H22N2O6. It is a solid crystalline substance that appears white to pale yellow in color. This compound is slightly soluble in organic solvents and insoluble in water . It is primarily used as an intermediate in organic synthesis for the preparation of functional polymer materials, ligands, and pesticides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE typically involves the reaction of bisphenol A with 3-nitrophenol in the presence of a base and a suitable solvent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrazine hydrate, palladium on carbon, ethanol as solvent, reaction temperature around 68-70°C.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Reduction: 2,2-Bis[4-(3-aminophenoxy)phenyl]propane.
Substitution: Products vary based on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE involves its ability to undergo chemical transformations that lead to the formation of various functional materials. The nitro groups in the compound can be reduced to amino groups, which can further react to form polymers and other complex structures . The molecular targets and pathways involved depend on the specific application and the chemical transformations it undergoes .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis[4-(4-nitrophenoxy)phenyl]propane: Similar structure but with nitro groups in different positions.
2,2-Bis[4-(4-aminophenoxy)phenyl]propane: The reduced form of the compound with amino groups instead of nitro groups.
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane: Contains maleimide groups instead of nitro groups.
Uniqueness
1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE is unique due to the position of the nitro groups, which influences its reactivity and the types of chemical transformations it can undergo. This makes it a valuable intermediate for the synthesis of specific functional materials and compounds .
Propiedades
Fórmula molecular |
C27H22N2O6 |
|---|---|
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
1-nitro-3-[4-[2-[4-(3-nitrophenoxy)phenyl]propan-2-yl]phenoxy]benzene |
InChI |
InChI=1S/C27H22N2O6/c1-27(2,19-9-13-23(14-10-19)34-25-7-3-5-21(17-25)28(30)31)20-11-15-24(16-12-20)35-26-8-4-6-22(18-26)29(32)33/h3-18H,1-2H3 |
Clave InChI |
NQFDLVFUJZKZQB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)OC2=CC=CC(=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
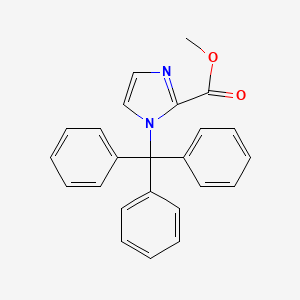
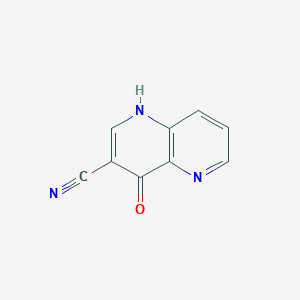
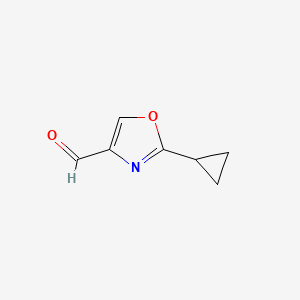
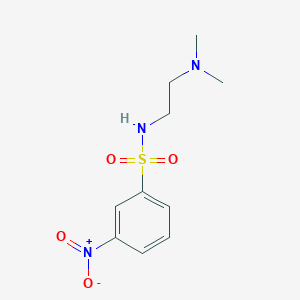
![5-azido-4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8787398.png)
![3-[(4-Chlorophenyl)sulfonyl]pyrrolidine](/img/structure/B8787407.png)

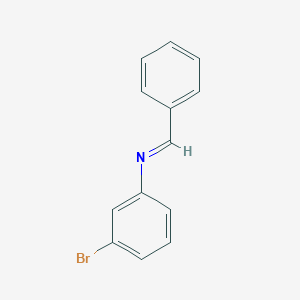
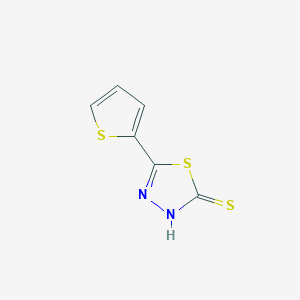
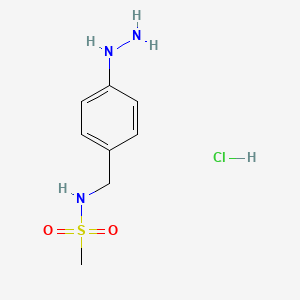

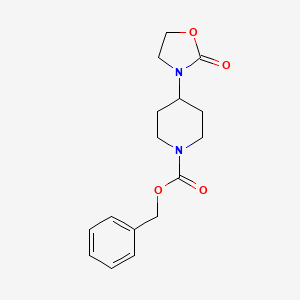
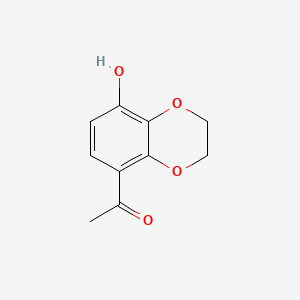
![tert-Butyl [3,3'-bipyridine]-6-carboxylate](/img/structure/B8787459.png)
